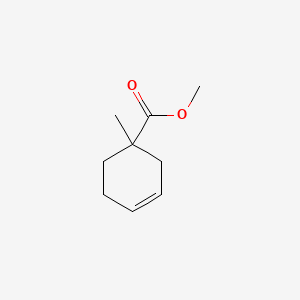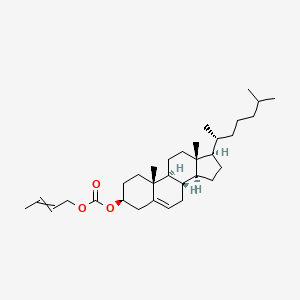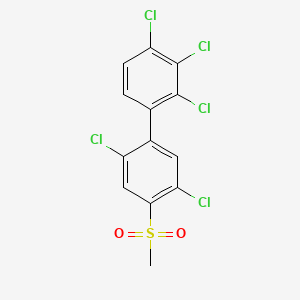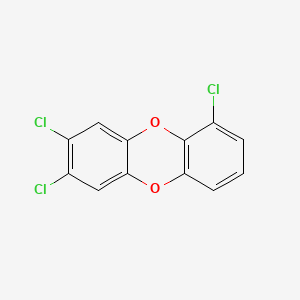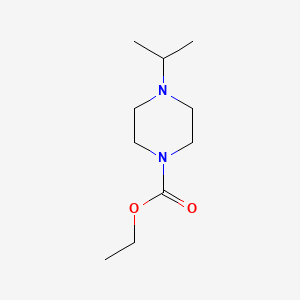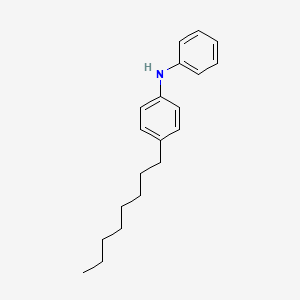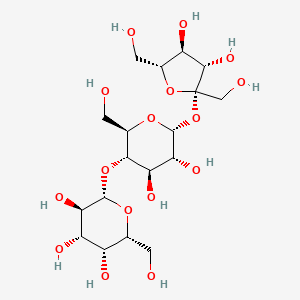
Lactosucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactosucrose is a rare trisaccharide formed from sucrose and lactose by enzymatic transglycosylation . It is a type of indigestible carbohydrate with a good prebiotic effect .
Synthesis Analysis
Lactosucrose biosynthesis is efficiently carried out by a purified levansucrase from Leuconostoc mesenteroides B-512 . A recombinant levansucrase from Brenneria goodwinii has also been used for lactosucrose production . The recombinant levansucrase showed efficiency in the lactosucrose production by transfructosylation from sucrose and lactose .
Molecular Structure Analysis
Lactosucrose has a formula of C18H32O16 . It is a trisaccharide composed of one D-galactose, one D-glucose, and one D-fructose units .
Chemical Reactions Analysis
The production of lactosucrose involves the process of transfructosylation from sucrose and lactose . The recombinant levansucrase could effectively and exclusively catalyze the formation of lactosucrose .
科学的研究の応用
Prebiotic Function
Lactosucrose is a type of indigestible trisaccharide that has been validated for its prebiotic function . As a prebiotic, it promotes the growth of beneficial gut bacteria, contributing to a healthy gut microbiome .
Improvement of Intestinal Microflora
Lactosucrose can improve the intestinal microflora . It helps in maintaining a balance of beneficial bacteria in the gut, which is crucial for digestive health .
Promotion of Calcium Absorption
Research has shown that lactosucrose can promote the absorption of calcium . This is beneficial for bone health, especially in populations at risk of osteoporosis .
Inhibition of Fat Accumulation and Obesity
Lactosucrose has been found to inhibit fat accumulation and obesity . This makes it a potential ingredient for weight management and obesity prevention .
Enzymatic Production
Lactosucrose can be produced biologically via microbial fermentation and enzymatic production . Key enzymes involved in the production of lactosucrose from sucrose and lactose include Levansucrase, β-Fructofuranosidase, and β-Galactosidase .
Food Industry Application
Lactosucrose is widely applied as a significant food ingredient . It is also approved as food for specified health users (FOSHU) in Japan . The co-immobilization of β-Fructofuranosidase and Glucose Oxidase has been found to improve the production of lactosucrose with low costs, which can be used in continuous lactosucrose production in the food industry .
High Stability and Reusability
The co-immobilization of β-Fructofuranosidase and Glucose Oxidase has been found to improve the stability and reusability of lactosucrose . This makes it a cost-effective option for continuous lactosucrose production in the food industry .
将来の方向性
The production of lactosucrose at industrial scale is expected to broaden in the near future . The thermostable β-fructofuranosidase from Arthrobacter sp. 10138 can be used for efficient synthesis of lactosucrose . This provides a good start point for the industrial production of lactosucrose in the future .
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-UPLOTWCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactosucrose | |
CAS RN |
87419-56-5 |
Source


|
| Record name | Galactosucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does lactosucrose exert its prebiotic effects?
A1: Lactosucrose, being indigestible by human enzymes, reaches the colon intact. [] Here, it acts as a substrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. [, , , , , , ] This selective fermentation leads to several downstream effects:
* **Increased Bifidobacteria and Lactobacilli:** Lactosucrose promotes the growth of these beneficial bacteria, leading to a more favorable gut microbiota composition. [, , , , , , ] * **Suppression of Harmful Bacteria:** The growth of potentially harmful bacteria like Clostridium perfringens, Bacteroides, and Enterobacteriaceae is suppressed. [, , , ] * **Production of Short-Chain Fatty Acids (SCFAs):** Fermentation of lactosucrose yields SCFAs, primarily acetic acid and butyric acid, which act as energy sources for colonocytes and contribute to gut health. [, , ] * **Modulation of Gut Environment:** Lactosucrose consumption can lead to a decrease in fecal pH, potentially creating a less hospitable environment for pathogenic bacteria. [, , ]Q2: What is the molecular formula and weight of lactosucrose?
A2: Lactosucrose has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q3: Is there any spectroscopic data available for lactosucrose?
A3: While the provided research papers primarily focus on the biological effects of lactosucrose, its structural confirmation can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, ]
Q4: Is lactosucrose involved in any enzymatic reactions?
A5: Lactosucrose itself is not catalytically active. It's the product of an enzymatic transfructosylation reaction. [, , , ]
Q5: Have any computational studies been conducted on lactosucrose?
A5: The provided research primarily focuses on in vitro and in vivo studies. Computational approaches like molecular docking or molecular dynamics simulations could provide further insights into lactosucrose's interactions with enzymes and its behavior in biological systems.
Q6: How does the structure of lactosucrose contribute to its prebiotic activity?
A6: The specific linkage pattern of glucose, galactose, and fructose in lactosucrose determines its selectivity as a substrate for specific beneficial bacteria. Modifications to this structure could alter its fermentation profile and potentially impact its prebiotic effects.
Q7: How is lactosucrose absorbed and metabolized in the body?
A10: Lactosucrose is not absorbed in the small intestine due to the lack of necessary enzymes in humans. [, ] It reaches the colon intact, where it undergoes fermentation by the gut microbiota.
Q8: What are the key findings from in vitro and in vivo studies on lactosucrose?
A8:
- In vitro studies demonstrated that lactosucrose is selectively fermented by Bifidobacterium and Lactobacillus species. [, , ]
- Animal studies showed that dietary lactosucrose supplementation:
- Increased the population of Bifidobacterium in rats, cats, dogs, chickens, and fish. [, , , , ]
- Suppressed the growth of harmful bacteria in the gut. [, , , , ]
- Improved calcium absorption in growing rats. []
- Decreased hepatic and plasma lipid contents in red sea bream. []
- Protected against indomethacin-induced intestinal ulcers in rats. []
- Human studies demonstrated that lactosucrose consumption:
Q9: What are some alternatives to lactosucrose as prebiotics?
A9: Other prebiotics include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

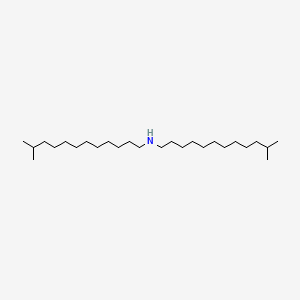
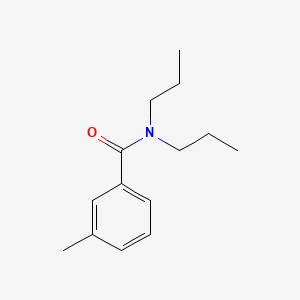

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

